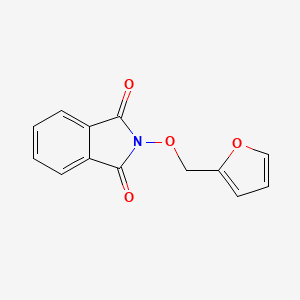

N-(2-Furylmethoxy)phthalimide

Übersicht

Beschreibung

N-(2-Furylmethoxy)phthalimide is an organic compound with the molecular formula C13H9NO4 and a molecular weight of 243.21 g/mol . This compound belongs to the class of phthalimides, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers .

Wirkmechanismus

Target of Action

N-(2-Furylmethoxy)phthalimide is a type of phthalimide derivative . Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials Phthalimide derivatives have been known to exhibit antineoplastic activities against cancer cells .

Mode of Action

It has been observed that phthalimide derivatives, such as the synthesized ft-12 compound, exhibit antiproliferative activity against certain cancer cells . FT-12 reduced the ability to form new clones and caused irreversibility in the cell cycle, inducing arrest in the S phase . Furthermore, it induced necrosis and apoptosis .

Biochemical Pathways

It is known that phthalates can be biodegraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . For instance, Di-n-butyl phthalate (DBP) was reported to be biodegraded by Rhizobium sp. strain LMB-1, producing diethyl phthalate (DEP) through β‐oxidation, which was subsequently metabolized to phthalic acid .

Action Environment

It is known that the physical and chemical attributes of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Biochemische Analyse

Biochemical Properties

N-(2-Furylmethoxy)phthalimide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit histone deacetylase (HDAC), which is crucial for regulating gene expression by modifying chromatin structure . The interaction between this compound and HDAC involves the binding of the compound to the enzyme’s active site, thereby preventing the deacetylation of histone proteins. This inhibition can lead to changes in gene expression patterns, which may have therapeutic implications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of HDAC by this compound can result in the upregulation of genes involved in cell cycle arrest and apoptosis . This compound has also been found to affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of HDAC, inhibiting its activity and leading to the accumulation of acetylated histones . This accumulation can result in the activation or repression of specific genes, depending on the context. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For instance, the inhibition of HDAC by this compound can affect the expression of genes involved in metabolic pathways, resulting in altered cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with HDAC and other nuclear proteins. This subcellular localization is crucial for the compound’s ability to modulate gene expression and cellular processes effectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(2-Furylmethoxy)phthalimide can be synthesized through the reaction of phthalic anhydride with 2-furylmethanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Furylmethoxy)phthalimide undergoes various chemical reactions, including:

Substitution: this compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Phthalimide derivatives, including N-(2-Furylmethoxy)phthalimide, possess unique structural features that contribute to their biological activity. The imide functional group and the furan moiety enhance their lipophilicity and ability to cross biological membranes, making them suitable candidates for drug development. Research indicates that phthalimides exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Phthalimide derivatives have shown significant antimicrobial properties against various pathogens. Studies have demonstrated that modifications in the phthalimide structure can lead to enhanced fungicidal and bactericidal activities .

- Antitumor Activity : Compounds containing the phthalimide scaffold have been explored for their potential as antitumor agents. Research has indicated that certain derivatives exhibit cytotoxic effects against different cancer cell lines, suggesting their utility in cancer therapy .

- Hypoglycemic Effects : Some studies have reported that phthalimide derivatives can lower blood glucose levels, indicating potential applications in managing diabetes .

- Anti-inflammatory Properties : Phthalimides have been investigated for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

Drug Development

This compound serves as a promising lead compound in drug design due to its multifaceted biological activities. Researchers are actively investigating its potential as a scaffold for developing new drug candidates targeting various diseases such as:

- Cancer : The cytotoxic properties of phthalimides make them attractive for developing chemotherapeutic agents.

- Infectious Diseases : The antimicrobial activity suggests potential applications in developing antibiotics or antifungal medications.

- Metabolic Disorders : Its hypoglycemic effects point towards possible use in diabetes management.

Case Studies

Several case studies have highlighted the application of this compound in real-world scenarios:

- Antitumor Case Study : A study conducted on a series of phthalimide derivatives demonstrated significant inhibition of tumor cell proliferation in vitro. The results indicated that this compound could be optimized for higher efficacy against specific cancer types .

- Antimicrobial Case Study : In another investigation, this compound showed promising results against resistant strains of bacteria, suggesting its potential role as a new antibiotic agent .

Vergleich Mit ähnlichen Verbindungen

Phthalimide: A parent compound with similar structural features but lacking the furylmethoxy group.

N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom, exhibiting diverse biological activities.

Uniqueness: N-(2-Furylmethoxy)phthalimide stands out due to the presence of the furylmethoxy group, which imparts unique chemical and biological properties.

Biologische Aktivität

N-(2-Furylmethoxy)phthalimide is a compound belonging to the phthalimide family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antifungal, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

Overview of Phthalimide Derivatives

Phthalimides are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The structural characteristics of phthalimides, particularly the presence of carbonyl groups and a secondary amine, contribute to their pharmacological properties. This compound is a derivative that incorporates a furylmethoxy group, enhancing its potential biological activity.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various phthalimide derivatives against cancer cell lines. A significant study assessed the activity of 43 phthalimide derivatives against human cervical cancer (HeLa), human hepatoma (HepG2), and murine breast carcinoma (4T1) cell lines. The results indicated that certain derivatives exhibited notable antiproliferative effects:

| Compound | HeLa Cell Proliferation (%) | HepG2 Cell Proliferation (%) | 4T1 Cell Proliferation (%) |

|---|---|---|---|

| C16 | 36.33 | 40.21 | 40.37 |

| E11 | 40.00 | - | - |

| E16 | 40.00 | - | - |

These compounds demonstrated selective toxicity towards cancer cells while sparing normal murine fibroblast cells (3T3), suggesting their potential as targeted cancer therapies .

Antifungal Activity

The antifungal properties of this compound have been investigated against various Candida species. A study highlighted the efficacy of N-butylphthalimide (NBP), a related compound, showing a minimum inhibitory concentration (MIC) of 100 µg/ml against fluconazole-resistant strains of Candida albicans. The study found that NBP significantly inhibited biofilm formation and hyphal growth in Candida species:

- Biofilm Inhibition : NBP reduced biofilm formation at sub-inhibitory concentrations (10–50 µg/ml).

- Gene Expression : Treatment with NBP downregulated key genes associated with hyphal growth (e.g., ECE1, HWP1, UME6).

This suggests that derivatives like this compound could serve as novel antifungal agents with dual action against planktonic cells and biofilms .

Anti-inflammatory and Antimicrobial Properties

Phthalimides have also been recognized for their anti-inflammatory and antimicrobial properties. The incorporation of specific substituents can enhance these activities:

- Anti-inflammatory : Some phthalimides have shown potential in reducing inflammation markers in vitro.

- Antimicrobial : Phthalimides exhibit broad-spectrum activity against various pathogens, including bacteria and fungi.

The mechanism often involves the disruption of microbial cell membranes or inhibition of critical enzymatic pathways within pathogens .

Molecular Docking Studies

To understand the interaction mechanisms of this compound with biological targets, molecular docking studies have been conducted. These studies assess binding affinities to key enzymes involved in cancer proliferation and microbial resistance:

- Targets : DNMT1 and VEGFR2 have been identified as potential targets for phthalimide derivatives.

- Binding Affinity : Compounds showed higher free energy binding than known inhibitors, indicating a promising therapeutic profile.

These findings suggest that further optimization of the chemical structure could enhance the efficacy and selectivity of this compound against specific biological targets .

Eigenschaften

IUPAC Name |

2-(furan-2-ylmethoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12-10-5-1-2-6-11(10)13(16)14(12)18-8-9-4-3-7-17-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUSXZGKXRFOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601609 | |

| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39685-81-9 | |

| Record name | 2-[(Furan-2-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.